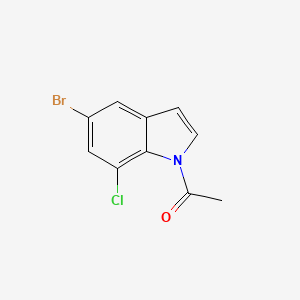

1-(5-Bromo-7-chloro-1H-indol-1-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

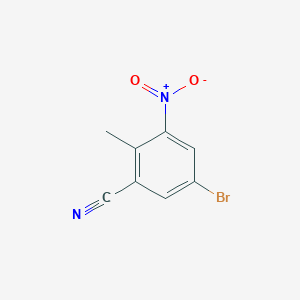

The compound "1-(5-Bromo-7-chloro-1H-indol-1-yl)ethanone" is a halogenated indole derivative, which is a class of compounds known for their diverse biological activities. Although the specific compound is not directly studied in the provided papers, related compounds with bromo and chloro substituents on an indole ring have been synthesized and characterized, suggesting potential interest in similar structures for their chemical and biological properties.

Synthesis Analysis

The synthesis of halogenated indole derivatives can be complex, involving multiple steps and the careful selection of starting materials and reagents. For instance, the synthesis of enantiomerically pure diarylethanes with bromo and chloro substituents involves a 7-step procedure starting from a halogenated methanone and includes a key resolution step to obtain optically pure enantiomers . This indicates that the synthesis of "1-(5-Bromo-7-chloro-1H-indol-1-yl)ethanone" would likely require a similarly meticulous approach to ensure the correct placement of halogen atoms and the formation of the desired ketone functionality.

Molecular Structure Analysis

The molecular structure of halogenated indoles is typically characterized using spectroscopic techniques and computational methods. For example, the molecular structure and vibrational frequencies of a related compound were investigated using both experimental techniques and theoretical calculations, including density functional theory (DFT) . The geometrical parameters of such molecules often agree with X-ray diffraction (XRD) data, and their stability can be analyzed using natural bond orbital (NBO) analysis to understand hyper-conjugative interactions and charge delocalization .

Chemical Reactions Analysis

Halogenated indoles can participate in various chemical reactions due to the presence of reactive halogen atoms and the ketone group. The bromo and chloro substituents can undergo halogen exchange reactions, and the ketone functionality can be involved in esterification reactions . However, the specific reactivity of "1-(5-Bromo-7-chloro-1H-indol-1-yl)ethanone" would need to be empirically determined, as the presence of both bromo and chloro groups could influence the compound's chemical behavior.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated indoles can be influenced by their molecular structure. For example, the presence of halogen atoms can affect the compound's thermal stability, as seen in a related compound that demonstrated good thermal stability up to 215°C . Additionally, the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can be analyzed to understand the charge transfer within the molecule, which is relevant for applications in nonlinear optics . The molecular electrostatic potential (MEP) maps can also reveal the electrophilic and nucleophilic regions of the molecule, which are important for understanding its reactivity .

Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

- Antibacterial and Antifungal Properties : Novel 1H-Indole derivatives, including structures related to 1-(5-Bromo-7-chloro-1H-indol-1-yl)ethanone, have been synthesized and found to exhibit significant antimicrobial activity against bacteria like Escherichia coli and fungi such as Aspergillus niger and Candida albicans (Letters in Applied NanoBioScience, 2020).

Synthesis of Heterocyclic Compounds

- Synthons for Nitrogen-Containing Heterocyclic Compounds : Compounds similar to 1-(5-Bromo-7-chloro-1H-indol-1-yl)ethanone are used as important synthons in the synthesis of various nitrogen-containing heterocycles and their annulated derivatives, showcasing their utility in designing novel chemical entities (M. M. Mmonwa & M. Mphahlele, 2016).

Synthesis of Novel Compounds

- Creation of Unique Compounds : The reaction of similar indole structures with various compounds has led to the synthesis of unique derivatives, demonstrating the chemical versatility and potential for creating novel compounds with specific properties (Masomeh Aghazadeh et al., 2011).

Antibacterial Evaluation

- Antibacterial Properties of Carbazole Derivatives : Nitrogen-containing heterocyclic compounds, closely related to 1-(5-Bromo-7-chloro-1H-indol-1-yl)ethanone, have shown pronounced antibacterial activity, highlighting their potential in the medicinal field (M. Murugesan & G. Selvam, 2021).

Anti-Inflammatory Applications

- Potential Anti-Inflammatory Agents : Derivatives of 1H-Indole, structurally related to 1-(5-Bromo-7-chloro-1H-indol-1-yl)ethanone, have been evaluated for their anti-inflammatory activity, indicating possible therapeutic applications in inflammation-related disorders (Z. Rehman et al., 2022).

Propriétés

IUPAC Name |

1-(5-bromo-7-chloroindol-1-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrClNO/c1-6(14)13-3-2-7-4-8(11)5-9(12)10(7)13/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWWFHTIPZJKUAY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C=CC2=CC(=CC(=C21)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30646834 |

Source

|

| Record name | 1-(5-Bromo-7-chloro-1H-indol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.52 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Bromo-7-chloro-1H-indol-1-yl)ethanone | |

CAS RN |

1000343-44-1 |

Source

|

| Record name | 1-(5-Bromo-7-chloro-1H-indol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B1292559.png)

![6-(Tert-butyl)-2-chlorobenzo[d]thiazole](/img/structure/B1292568.png)

![4-bromo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292576.png)

![1H-pyrrolo[3,2-c]pyridin-6-amine](/img/structure/B1292577.png)